tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate is a compound used in organic synthesis and pharmaceutical research. The molecule consists of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and various functional groups that provide it with a range of reactivities.
Mechanism of Action
The tert-butyl group is also relevant in nature and has implications in biosynthetic and biodegradation pathways . It’s worth noting that the specific role and impact of the tert-butyl group can vary depending on the specific compound it is part of and the biological or chemical context in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate typically begins with pyrrolidine as the starting material. The compound is then modified through multiple steps involving protection, oxidation, and esterification reactions. Tosylation is one of the critical steps, where tosyl chloride reacts with the alcohol group in the presence of a base like pyridine to yield the tosylated product.
Industrial Production Methods: : In an industrial setting, the production of this compound involves large-scale reactions under controlled temperatures and pressures to ensure high yield and purity. Solvents and reagents are carefully chosen to maximize efficiency and minimize environmental impact. The final product is often purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, usually targeting the 2-oxo group to form more oxidized products.
Reduction: : Hydrogenation or other reduction reactions can reduce the 2-oxo group to a hydroxyl group.
Substitution: : The tosyl group can be replaced by various nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: : Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: : Nucleophiles like amines or alkoxides in the presence of base catalysts.
Major Products Formed
Oxidized products (e.g., carboxylic acids, ketones).
Reduced products (e.g., alcohols).
Substituted products (various functionalized pyrrolidines depending on the nucleophile used).
Scientific Research Applications
Tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate is used extensively in:
Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in the design of new pharmaceuticals.
Biology: : In studying enzyme interactions and mechanisms, due to its reactive functional groups.
Medicine: : As a potential building block in the creation of new drugs targeting specific pathways or receptors.
Industry: : In the manufacture of fine chemicals and as a reagent in various synthetic processes.
Comparison with Similar Compounds
Comparison with Other Compounds
tert-Butyl 2-oxo-pyrrolidine-1-carboxylate: : Lacks the 2-(tosyloxy)-ethyl group, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 2-oxo-3-(2-chloroethyl)pyrrolidine-1-carboxylate: : Similar structure, but the chlorine atom makes it less selective compared to the tosyl group in substitution reactions.
List of Similar Compounds
tert-Butyl 2-oxo-pyrrolidine-1-carboxylate
tert-Butyl 2-oxo-3-(2-chloroethyl)pyrrolidine-1-carboxylate
tert-Butyl 3-(2-hydroxyethyl)-2-oxo-pyrrolidine-1-carboxylate
There you go—a comprehensive look at tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate
Biological Activity
tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure, featuring a tert-butyl ester group, a ketone group, and a tosyloxyethyl substituent, positions it as a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.
- Molecular Formula : CHNOS
- Molecular Weight : 383.46 g/mol
- Predicted Boiling Point : 548.7 °C
- Density : 1.237 g/cm³
- pKa : -2.55
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Ketone Group : Oxidation reactions with oxidizing agents such as potassium permanganate.
- Attachment of the Tosyloxyethyl Group : Nucleophilic substitution using tosyl chloride.
- Formation of the tert-butyl Ester : Esterification with tert-butyl alcohol.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the tosyloxyethyl group enhances its reactivity, potentially leading to significant biochemical effects.
Anticancer Potential
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For example, certain piperidine derivatives have shown cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction and inhibition of tumor growth . The structure–activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance biological efficacy.
Neuroprotective Effects
Pyrrolidine derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. Compounds exhibiting dual cholinesterase inhibition and antioxidant properties have shown promise in reducing amyloid beta aggregation and tau protein toxicity . This suggests that this compound may possess similar neuroprotective qualities.
Case Studies
- In vitro Studies on Cytotoxicity :
- Cholinesterase Inhibition :
Comparative Analysis
Properties
IUPAC Name |
tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethyl]-2-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6S/c1-13-5-7-15(8-6-13)26(22,23)24-12-10-14-9-11-19(16(14)20)17(21)25-18(2,3)4/h5-8,14H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIXJQZIMFEJOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(C2=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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